![molecular formula C22H26ClF3N4O3 B2893856 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine CAS No. 2097938-18-4](/img/structure/B2893856.png)
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, an oxazole ring, and a bipiperidine structure. These groups are common in many pharmaceutical and agrochemical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be formed using a Chichibabin pyridine synthesis or a similar method. The trifluoromethyl group could be introduced using a Ruppert-Prakash reagent or a similar compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyridine and oxazole rings, along with the bipiperidine structure, would likely contribute to the rigidity of the molecule, while the trifluoromethyl group would add electron-withdrawing character .Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on the conditions and the reagents used. The pyridine ring is susceptible to electrophilic substitution, while the trifluoromethyl group is generally quite stable and resistant to reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility. The presence of the pyridine and oxazole rings could contribute to the compound’s stability and rigidity .Scientific Research Applications
Organic Synthesis and Ligand Design
Compounds with pyridine, trifluoromethyl groups, and oxazole functionalities are often explored for their utility in organic synthesis and as ligands in catalysis. The pyridine and oxazole rings can act as coordinating sites for metal ions in catalytic complexes. For example, pyridine-triazole ligands have been synthesized for copper-catalyzed aerobic alcohol oxidation, demonstrating the importance of nitrogen-containing heterocycles in catalysis (Pech Thongkam et al., 2015). Such ligands could be designed from the given compound by functionalizing the appropriate positions to introduce triazole or other coordinating groups.
Material Science and Photophysical Properties
The presence of conjugated systems and heteroatoms suggests that derivatives of this compound could be studied for their photophysical properties. Research into rhenium(I) tricarbonyl complexes containing bipyrazine derivatives, for example, has provided insights into the electronic and vibrational properties of complexes, which could be related to the study of compounds with similar structural motifs (R. Kirgan et al., 2007).
Medicinal Chemistry and Drug Design
The structural features of the compound suggest potential for exploration within medicinal chemistry. Compounds containing pyridine and oxazole rings are often screened for biological activity due to their ability to interact with biological targets. For instance, triazoles derived from isonicotinic acid hydrazide have been evaluated for their antimicrobial activities, indicating the relevance of such structures in drug design (Hacer Bayrak et al., 2009).
Exploration of Chemical Reactivity and Mechanistic Studies
The unique combination of functional groups in the compound provides a rich platform for studying chemical reactivity and mechanisms. For example, the study of sulfonamides as terminators of cationic cyclisations highlights the diverse reactivity profiles that can be achieved with multifunctional compounds (Charlotte M. Haskins et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in the fatty acid synthesis and metabolism pathway. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of long-chain fatty acids .
Mode of Action
The compound acts as an inhibitor of ACC . It binds to the active site of the enzyme, preventing the normal substrate, acetyl-CoA, from binding. This inhibits the enzyme’s activity and disrupts the production of malonyl-CoA, thereby interfering with fatty acid synthesis .
Biochemical Pathways
The inhibition of ACC affects the fatty acid synthesis pathway . The reduced production of malonyl-CoA leads to a decrease in long-chain fatty acid synthesis. This can have downstream effects on various biological processes that depend on these fatty acids, including the production of cell membranes and signaling molecules .
Pharmacokinetics
The presence of the trifluoromethyl group and pyridinyl moiety could potentially enhance the compound’s bioavailability and stability .
Result of Action
The inhibition of ACC by this compound disrupts fatty acid synthesis, which can lead to a variety of cellular effects. For instance, it can affect the integrity of cell membranes and the production of signaling molecules. In certain contexts, such as in the case of cancer cells that rely heavily on fatty acid synthesis for proliferation, this could potentially inhibit cell growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s ionization state and, consequently, its ability to interact with ACC . Additionally, the presence of other substances that bind to ACC could influence the compound’s efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClF3N4O3/c1-13-19(14(2)33-28-13)21(31)30-7-3-16(4-8-30)29-9-5-17(6-10-29)32-20-18(23)11-15(12-27-20)22(24,25)26/h11-12,16-17H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRRTWOIMRJNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

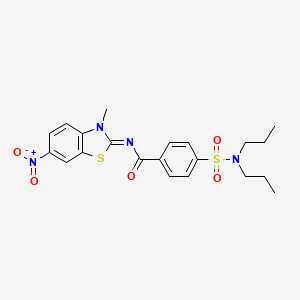
![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)
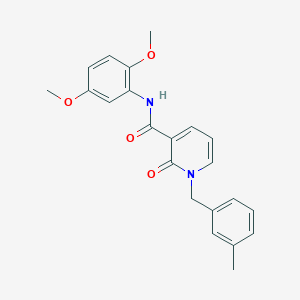
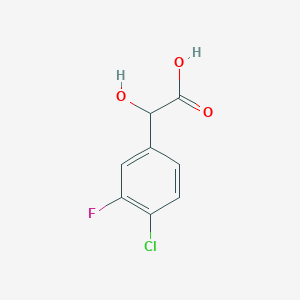
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2893780.png)
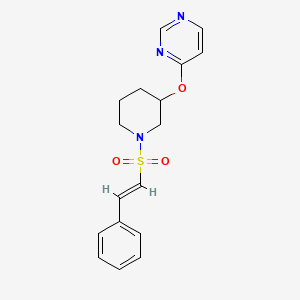
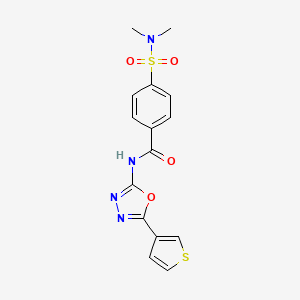
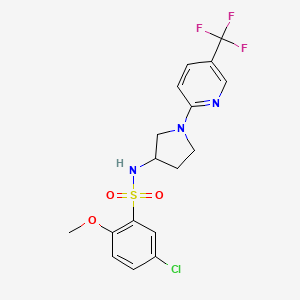

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2893787.png)
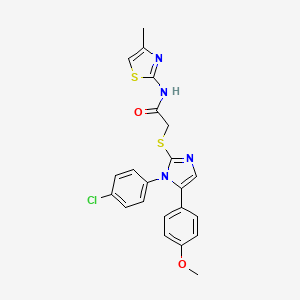
![1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone](/img/structure/B2893791.png)
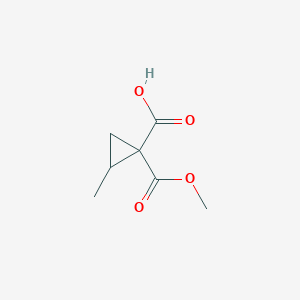
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2893794.png)